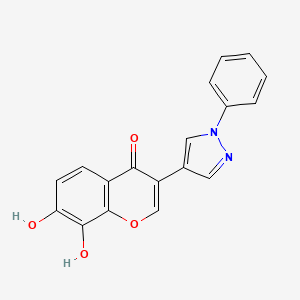
7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
Descripción general
Descripción
7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one, also known as DPPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPPC is a flavonoid derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A variety of 7-hydroxy-3-pyrazolyl-chromen-4H-ones, including compounds similar to 7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one, have been synthesized and shown to possess antimicrobial and antioxidant activity. This highlights their potential use in developing new antimicrobial and antioxidant agents (Hatzade et al., 2008).
Antidiabetic Activity
Novel derivatives of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one have been synthesized and shown to inhibit α-glucosidase and α-amylase, indicating potential antidiabetic activity. This suggests that compounds structurally related to 7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one could be effective in managing diabetes (Telvekar et al., 2020).
Antibacterial and Antioxidant Properties
Derivatives of 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one have exhibited significant antibacterial activity against strains like Escherichia coli and Pseudomonas Aeruginosa, as well as antioxidant activities. These findings suggest that structurally similar compounds, like 7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one, could be explored for their antibacterial and antioxidant potential (Al-ayed, 2011).
Applications in Photonic and Electronic Devices
Novel coumarin pyrazoline derivatives have been synthesized and studied for their photophysical properties, suggesting their potential applications in photonic and electronic devices. This indicates that compounds like 7,8-dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one could beuseful in the development of new materials for such technologies (Kumbar et al., 2018).
Propiedades
IUPAC Name |
7,8-dihydroxy-3-(1-phenylpyrazol-4-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-15-7-6-13-16(22)14(10-24-18(13)17(15)23)11-8-19-20(9-11)12-4-2-1-3-5-12/h1-10,21,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWUDTBVVQIHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=COC4=C(C3=O)C=CC(=C4O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5377802.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377819.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5377826.png)
![1-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5377830.png)
![2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B5377831.png)
![N-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]urea](/img/structure/B5377834.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![(3aR*,7aS*)-5-methyl-2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5377841.png)

![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5377871.png)
![N-[2-(acetylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B5377892.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)